Lactitol

Glycemic Index Insulinemic Index Diabetes

Choose Lactitol for precision formulation: Glycemic Index of 6 (vs. maltitol 35) and Insulinemic Index of 4 minimize blood sugar impact. Its <0.1% water absorption over a month preserves crispness and extends shelf life in sugar-free confections. As a direct compression binder (10-15% with co-processed excipients), it yields high-tensile-strength tablets without complex processing. Ideal for low-calorie foods, pharma, and gut health research. Request a quote or order high-purity Lactitol today.

Molecular Formula C12H24O11
Molecular Weight 344.31 g/mol
CAS No. 585-86-4
Cat. No. B1674232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactitol
CAS585-86-4
Synonyms4-O-beta-D-galactopyranosyl-D-glucitol
Emportal
Importal
lactitol
Neda Lactiv Importal
Oponaf
Molecular FormulaC12H24O11
Molecular Weight344.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O
InChIInChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1
InChIKeyVQHSOMBJVWLPSR-JVCRWLNRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble in water
Soluble in dimethyl sulfoxide, N,N-dimethylformamide;  slightly soluble in ether
In ethanol, 0.75 g/100 g solution of the monohydrate at 20 °C
In water, 57.2 g/100 g at 20 °C. ... With increasing temperature the solubility rises considerably
667 mg/mL at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lactitol (CAS 585-86-4): Procurement and Technical Profile for a Disaccharide Polyol


Lactitol (CAS 585-86-4) is a disaccharide sugar alcohol derived from the catalytic hydrogenation of lactose . As a member of the polyol class, it is used as a bulk sweetener and pharmaceutical excipient, offering a sweetness profile of 30-40% that of sucrose [1]. Its key technical attributes include high stability under acidic and alkaline conditions, low hygroscopicity, and a low caloric value, making it a candidate for specific low-calorie food and pharmaceutical applications [2].

Why Generic Sugar Alcohol Substitution with Lactitol Requires Quantitative Justification


Sugar alcohols as a class share general characteristics like reduced caloric content and non-cariogenicity, but their individual physiological and physicochemical properties diverge significantly. Interchanging one polyol for another—for instance, substituting maltitol for lactitol—can lead to substantially different metabolic, gastrointestinal, and processing outcomes. These differences stem from variable rates of intestinal absorption, distinct glycemic and insulinemic responses, and specific functional properties like hygroscopicity and tablet compressibility [1][2]. Therefore, a scientific selection between in-class alternatives necessitates a review of specific, quantifiable evidence rather than relying on class-level assumptions.

Lactitol: Quantified Differentiation Data for Scientific and Procurement Decisions


Lactitol's Lower Glycemic and Insulinemic Index Compared to Maltitol and Sorbitol

Lactitol exhibits a significantly lower glycemic and insulinemic response compared to maltitol and sorbitol. This is a critical differentiator for applications targeting blood glucose management [1].

Glycemic Index Insulinemic Index Diabetes Nutritional Science

Lactitol's Caloric Value is Quantifiably Lower than Key Comparators

In a direct human study, lactitol demonstrated a lower effective caloric value compared to maltitol and sorbitol, due to its higher rate of malabsorption in the small intestine [1].

Energy Value Caloric Content Food Formulation Low-Calorie

Lactitol vs. Lactulose in Hepatic Encephalopathy: Equivalent Efficacy with Improved Tolerability

In clinical trials for treating hepatic encephalopathy, lactitol was found to be at least as efficacious as the standard-of-care, lactulose, while demonstrating superior patient acceptance and a more predictable cathartic effect [1].

Hepatic Encephalopathy Lactulose Tolerability Pharmaceuticals

Lactitol's Prebiotic Effect: A Differentiated Microbial Fermentation Profile

Unlike FOS and polydextrose which stimulate bifidobacteria, in vitro fermentation of lactitol uniquely shows a significant increase in butyrate production while decreasing total bacterial cell numbers and bifidobacterial populations [1].

Prebiotic Gut Microbiota Fermentation Short-Chain Fatty Acids

Lactitol's Low Hygroscopicity vs. Sorbitol: Impact on Product Stability and Shelf-Life

Lactitol is characterized by low to non-hygroscopic behavior, which contrasts with the high hygroscopicity of sorbitol, a common alternative. This property directly translates to improved stability in moisture-sensitive formulations [1][2].

Hygroscopicity Excipient Food Technology Shelf Life

Lactitol as a Binder for Direct Compression: A Viable Excipient for Tablet Formulation

While crystalline lactitol is not directly compressible, it functions effectively as a binder in co-processed excipients. A formulation using lactitol (10-15% w/w) as a binder for mannitol-corn starch granules produced tablets with high tensile strength and acceptable dissolution profiles [1].

Direct Compression Excipient Tablet Binding Pharmaceutical Technology

Lactitol Application Scenarios Driven by Quantitative Differentiation


Formulating Diabetic-Friendly and Low-Glycemic Foods and Beverages

Lactitol is the optimal bulk sweetener for products targeting a minimal impact on blood glucose and insulin levels. With a Glycemic Index of 6 and an Insulinemic Index of 4, it significantly outperforms alternatives like maltitol (GI 35, II 27) and sorbitol (GI 9, II 11), as established in head-to-head comparisons [1]. Its use is supported by evidence showing it does not induce a postprandial increase in blood glucose or insulin [2].

Developing Shelf-Stable, Low-Moisture Confections and Baked Goods

For applications where moisture migration leads to quality degradation, lactitol's low hygroscopicity provides a quantifiable advantage. Unlike highly hygroscopic sorbitol, lactitol absorbs less than 0.1% water over a month under standard conditions, helping to maintain crispness and extend shelf life in products like cookies and chewing gum [1][2]. Its minimal cooling effect also makes it a superior choice for sugar-free chocolate [3].

Creating Direct Compression Tablet Formulations as a Functional Binder

In pharmaceutical manufacturing, lactitol can be procured as a functional binder for direct compression processes. While not compressible on its own, studies confirm that using lactitol at 10-15% as a binder in co-processed mannitol-corn starch excipients yields tablets with high tensile strength that meet compendial standards [1]. This enables a simple and economical tableting method [2].

Investigating Colonic Butyrate Production and Microbiota Modulation

For research into gut health, lactitol offers a distinct fermentation profile compared to classical prebiotics. In vitro models demonstrate that lactitol fermentation specifically increases butyrate production, a beneficial short-chain fatty acid, while decreasing overall bacterial numbers and bifidobacteria populations [1]. This makes it a valuable substrate for studies focused on butyrate-mediated colonocyte health rather than general bifidogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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